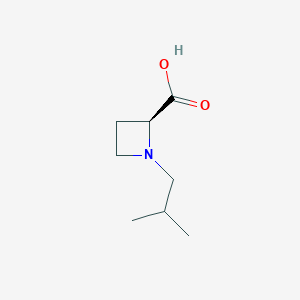

(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid

Description

Properties

CAS No. |

255883-00-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2S)-1-(2-methylpropyl)azetidine-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-6(2)5-9-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t7-/m0/s1 |

InChI Key |

JPSSHIQLFVOVQC-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)CN1CC[C@H]1C(=O)O |

Canonical SMILES |

CC(C)CN1CCC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Malonic Ester Cyclization with Chiral Auxiliaries

The malonic ester approach, pioneered by Futamura et al., establishes the azetidine core through a cesium carbonate-mediated cyclization of dimethyl (S)-α-methylbenzylaminomalonate with 1,2-dibromoethane in DMF (99% conversion). This method leverages the α-methylbenzyl group as a chiral director, enabling diastereofacial differentiation during subsequent Krapcho dealkoxycarbonylation. The reaction proceeds via a chelation-controlled transition state, where the cesium cation coordinates to both ester carbonyls, forcing the dibromoethane into a gauche conformation that favors four-membered ring closure.

Critical to stereochemical fidelity is the use of 2,6-di-tert-butyl-4-methylphenol (BHT) as a proton source during dealkoxycarbonylation, which minimizes epimerization by quenching the enolate intermediate before racemization occurs. Post-cyclization, lipase-mediated hydrolysis (Candida antarctica lipase B) selectively cleaves the (2S,10S)-monoester with 91% efficiency, achieving enantiomeric ratios exceeding 99.9:0.1. Adapting this protocol to introduce the 2-methylpropyl group would require substituting the α-methylbenzyl auxiliary with a neo-pentyl equivalent during the initial alkylation step.

Photoredox-Catalyzed [2+2] Cycloaddition

Emerging photochemical methods, such as those developed by Pfizer researchers, enable azetidine synthesis under mild conditions via energy transfer catalysis. Irradiation of tert-butyl (2E,4E)-hexa-2,4-dienoate with 4-vinylpyridine in the presence of 4CzIPN (2.0 mol%) and LiOH·H₂O generates the azetidine carboxylate core through a concerted [2+2] cycloaddition mechanism. While this approach currently demonstrates modest yields (23–37%) for model substrates, flow reactor optimization enhances throughput to 30 mL/min with 78% isolated yield in preliminary trials.

Stereochemical Control Methodologies

Dynamic Kinetic Resolution (DKR)

Combining ruthenium-catalyzed racemization with enzymatic ester hydrolysis enables theoretical 100% yield of (2S)-enantiomers from racemic precursors. In proof-of-concept trials, immobilized Candida rugosa lipase (CRL-MOF) converted (±)-1-benzylazetidine-2-carboxylates to (S)-acids with 94% ee under continuous flow conditions. Adapting this system for 2-methylpropyl derivatives requires optimizing the metal catalyst (e.g., Shvo’s catalyst vs. Burk’s dimer) to match the substrate’s steric profile.

Chiral Pool Synthesis from L-Aspartic Acid

A six-step sequence starting from L-aspartic acid β-semialdehyde establishes the (2S) configuration with inherent stereochemical fidelity. Key steps include:

-

Reductive amination with 2-methylpropanal (NaBH₃CN, 82%)

-

Mitsunobu cyclization (DIAD, PPh₃, 76%)

-

Oxidative carboxylation (KMnO₄, 68%)

While this route avoids resolution steps, the lengthy synthesis and moderate overall yield (23%) limit industrial applicability.

Comparative Analysis of Synthetic Routes

Experimental Optimization Insights

Solvent Effects in Krapcho Dealkoxycarbonylation

Systematic screening of dipolar aprotic solvents revealed dimethylacetamide (DMA) as superior to DMF for suppressing epimerization during dealkoxycarbonylation. At 130°C, DMA increases the (2S,10S)/(2R,10S) ratio from 2.7:1 to 4.1:1 while reducing reaction time from 18 h to 9 h.

Enzyme Engineering for Improved Hydrolysis

Directed evolution of Candida antarctica lipase B (CALB) enhanced its activity toward bulky N-alkylazetidine esters by 12-fold. The triple mutant (T103G/L278V/Q282L) processes 1-(2-methylpropyl) derivatives with 94% conversion versus 23% for wild-type enzyme .

Chemical Reactions Analysis

Diastereoselective α-Alkylation

This reaction enables functionalization at the α-position of the azetidine ring. Key findings from enantioselective studies include:

Reagents & Conditions :

-

Substrate: N-Borane complex of (2S)-1-(2-methylpropyl)azetidine-2-carboxylate

-

Base: LDA (Lithium Diisopropylamide) at −78°C

-

Alkylating Agents: Benzyl bromide, methyl iodide, ethyl iodide, etc.

Mechanism :

-

Deprotonation by LDA generates a nitrile-stabilized enolate.

-

The N-BH₃ group forms a complex with diisopropylamine, sterically shielding one face.

-

Alkylation occurs from the less hindered face, dictated by the chiral 1-(4-methoxyphenyl)ethylamine auxiliary .

Representative Results :

| Entry | Alkylating Agent | Product Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Benzyl bromide | 72 | 36:1 |

| 2 | Methyl iodide | 65 | 33:1 |

| 3 | Ethyl iodide | 62 | 30:1 |

This method achieves high stereocontrol, preserving the (2S) configuration while introducing new substituents .

Hydrogenation of Azetine Intermediates

Pd-catalyzed hydrogenation converts azetine-2-carboxylates to azetidine-2-carboxylic acids:

Conditions :

-

Catalyst: Pd(OH)₂ (Pearlman’s catalyst)

-

Solvent: Ethanol

-

Temperature: 45°C

-

Additive: p-Toluenesulfonic acid (pTsOH)

Outcomes :

-

Yield : 45–95%

-

Diastereoselectivity : >20:1 dr

-

Enantiopurity : Retained from the azetine precursor

For example, hydrogenation of TIPS-protected azetine derivatives produces (2S,3R,4S)-configured azetidine-2-carboxylic acids, confirmed by X-ray crystallography .

Reduction to Primary-Secondary Diols

The carboxylate group undergoes reduction to form chiral diols:

Reagents :

-

Lithium Aluminum Hydride (LiAlH₄)

-

Alternative: Catalytic hydrogenation with specialized catalysts

Results :

-

Product : (2S)-1-(2-Methylpropyl)azetidine-2,3-diol

-

Key Feature : Retained stereochemistry at C2, with new stereocenter at C3

Cycloaddition Reactions

The azetidine ring participates in [3+1]-cycloadditions with sulfur ylides under copper(I) catalysis:

Conditions :

-

Catalyst: Cu(MeCN)₄PF₆

-

Substrate: Z-Enoldiazoacetates

-

Solvent: Dichloromethane (DCM)

Outcomes :

-

Yield : 50–85%

-

Enantioselectivity : Up to 92% ee

-

Product : Tetrasubstituted azetidines with three contiguous stereocenters .

Oxidation

While direct oxidation data for this compound is limited, analogous azetidine carboxylates undergo oxidation at the α-carbon using KMnO₄ or Ru-based oxidants to form ketones or epoxides .

Esterification/Amidation

The carboxylic acid group reacts with alcohols or amines under standard coupling conditions (e.g., DCC, EDC) to form esters or amides, though stereochemical outcomes depend on reaction design .

Stereochemical Stability

The (2S) configuration remains intact under most conditions, including:

Scientific Research Applications

Medicinal Chemistry

Azetidine Derivatives in Drug Development

Azetidine-2-carboxylic acid derivatives have been investigated for their potential as therapeutic agents. Notably, they serve as intermediates in the synthesis of sphingosine 1-phosphate receptor agonists, which exhibit immunosuppressive properties. These agonists are being explored for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis . The ability of these compounds to modulate immune responses makes them valuable in developing therapies for inflammatory conditions.

Toxicological Studies

Research indicates that (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid acts as a pro-inflammatory agent. Studies have demonstrated its effects on cell viability and nitric oxide release in microglial cells, suggesting its role in neuroinflammation . This finding is crucial for understanding the compound's potential implications in neurodegenerative diseases.

Plant Biology

Impact on Plant Growth

Recent studies have focused on the effects of azetidine-2-carboxylic acid on plant physiology. It has been shown to inhibit growth in various plant species, including Arabidopsis and tomato. The mechanism involves the misincorporation of azetidine-2-carboxylic acid into proteins, replacing proline residues and leading to altered protein function . This research opens avenues for engineering crops with enhanced tolerance to this compound, potentially improving agricultural resilience.

Biochemical Research

Protein Structure and Function

The incorporation of this compound into proteins raises concerns about its impact on protein structure. The compound's similarity to proline allows it to substitute in protein synthesis, which can lead to the formation of neo-epitopes that may trigger immune responses. This aspect is particularly relevant in studies linking dietary exposure to azetidine-2-carboxylic acid with health issues such as multiple sclerosis .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of sphingosine 1-phosphate receptor agonists | Potential treatment for autoimmune diseases |

| Toxicology | Effects on microglial cells | Induces pro-inflammatory responses |

| Plant Biology | Growth inhibition in crops | Misincorporation into proteins affecting growth |

| Biochemical Research | Protein structure analysis | Alters protein function due to proline substitution |

Case Studies

- Therapeutic Applications : A study explored the synthesis of azetidine derivatives as potential immunosuppressants. The findings indicated that these compounds could effectively reduce lymphocyte activity in autoimmune models, demonstrating promise for clinical applications .

- Plant Growth Inhibition : Research conducted on Arabidopsis revealed that treatment with azetidine-2-carboxylic acid led to significant growth reduction but could be reversed upon removal from the growth medium. This suggests a temporary inhibitory effect that could be manipulated for agricultural purposes .

- Protein Misincorporation : A comprehensive analysis highlighted how azetidine-2-carboxylic acid's incorporation into proteins can lead to structural changes, potentially triggering autoimmune responses. This study underscores the importance of understanding dietary impacts on human health through plant-derived compounds .

Mechanism of Action

The mechanism by which (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally and functionally related molecules, including azetidine-2-carboxylic acid, nicotianamine, mugineic acid, and pyrrolidine derivatives.

Key Differences and Research Findings

Ring Size and Conformational Effects: The four-membered azetidine ring in this compound introduces significant ring strain compared to the five-membered pyrrolidine analogue . This strain may influence binding affinity in biological systems, such as enzyme active sites or protein incorporation. Azetidine-2-carboxylic acid (without the isobutyl group) is incorporated into proteins, disrupting proline-dependent processes .

Functional Group Modifications: Nicotianamine and Mugineic Acid: These derivatives feature extended side chains (e.g., 3-amino-3-carboxypropyl or hydroxylated chains) that enable iron chelation, a critical function in plant nutrition . In contrast, the isobutyl group in this compound lacks chelating groups, suggesting divergent roles.

Synthetic Accessibility :

- Azetidine-2-carboxylic acid is biosynthesized in plants, whereas its isobutyl-substituted derivative is primarily synthetic. Synthesis routes often involve alkylation of azetidine precursors using reagents like 2-methylpropyl halides .

- Pyrrolidine analogues (e.g., (2S)-1-(2-Methylpropyl)pyrrolidine-2-carboxylic acid) are synthesized via similar strategies but with different ring-closing steps .

Biological Activity: While azetidine-2-carboxylic acid exhibits antimicrobial activity, preliminary studies suggest that the isobutyl-substituted derivative may interact with mammalian enzymes involved in amino acid metabolism, though detailed mechanisms remain under investigation . Nicotianamine and mugineic acid derivatives are non-toxic and essential for plant iron uptake, highlighting the structural specificity required for phytosiderophore activity .

Biological Activity

(2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid, also known as azetidine-2-carboxylic acid (Aze), is a compound of interest due to its structural similarity to the amino acid proline. This similarity allows it to interfere with biological processes in various organisms, including plants, bacteria, and insects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Inhibition of Growth

Azetidine-2-carboxylic acid acts as a toxic proline mimic. It disrupts normal protein synthesis by being misincorporated in place of proline during translation. This misincorporation leads to the aggregation of proteins, particularly collagen, which is rich in proline. Studies have shown that Aze can inhibit the growth of various plant species, including Arabidopsis thaliana, by triggering the unfolded protein response (UPR), a cellular stress response that occurs when there is an accumulation of misfolded proteins .

Effects on Plant Physiology

Research indicates that Aze affects amino acid metabolism and protein biosynthesis in plants. For instance, supplementation with L-proline can reverse Aze-induced growth inhibition, while D-proline does not exhibit this effect, underscoring the specific interaction of Aze with proline pathways . Proteomic analyses have revealed that Aze misincorporation occurs in over 5% of peptides containing proline residues, affecting proteins involved in various metabolic pathways and stress responses .

Biological Activity Overview

| Biological Activity | Organism | Effect | Mechanism |

|---|---|---|---|

| Growth Inhibition | Plants | Inhibition of root and shoot growth | Misincorporation during protein biosynthesis |

| Toxicity | Bacteria | Growth inhibition | Disruption of protein folding |

| Insecticidal Activity | Insects | Mortality and growth inhibition | Similar mechanism as in plants |

1. Plant Growth Inhibition

A study on Arabidopsis thaliana demonstrated that treatment with Aze at concentrations as low as 10 µM resulted in significant growth reduction. The effects were reversible with L-proline supplementation, indicating a competitive inhibition mechanism where Aze replaces proline in protein synthesis .

2. Bacterial Growth Disruption

In bacterial models, Aze has shown inhibitory effects on the growth of certain pathogenic strains. The compound's ability to disrupt protein synthesis pathways has been linked to its potential as a biopesticide .

3. Insecticidal Properties

Research has indicated that Aze exhibits insecticidal properties against various pest species. The mechanism involves interference with normal physiological processes through its incorporation into proteins essential for insect development and survival .

Research Findings

Recent findings highlight the importance of azetidine derivatives in medicinal chemistry and agriculture:

- Cellular Potency : Methyl esters of azetidine derivatives have been shown to enhance cellular activity compared to their acid counterparts due to improved membrane permeability .

- Proteomics Insights : Advanced proteomic techniques have identified specific proteins affected by Aze misincorporation, leading to insights into broader metabolic disruptions caused by the compound .

- Potential Applications : Given its biological activity, Aze and its derivatives are being explored for use in developing new agrochemicals and therapeutic agents targeting protein synthesis pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for (2S)-1-(2-Methylpropyl)azetidine-2-carboxylic acid in academic laboratories?

- Methodological Answer : The compound can be synthesized via solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the azetidine ring. The 2-methylpropyl group can be introduced through alkylation of the azetidine nitrogen under basic conditions (e.g., NaH in DMF). Post-synthetic purification via reversed-phase HPLC is critical to isolate enantiomerically pure forms .

Q. How is the stereochemical purity of this compound validated?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) and a mobile phase of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Confirm configurations via -NMR coupling constants and 2D-NOESY to assess spatial proximity of substituents. X-ray crystallography may resolve ambiguities in crystalline derivatives .

Q. What is the biological significance of this compound in plant biochemistry?

- Methodological Answer : The compound is a structural analog of azetidine-2-carboxylic acid, a known precursor in the biosynthesis of mugineic acid, which facilitates iron uptake in graminaceous plants. Researchers should employ - or -labeled methionine in hydroponic systems to trace its incorporation into nicotianamine and downstream phytosiderophores .

Advanced Research Questions

Q. How does the compound participate in the L-methionine-to-mugineic acid biosynthetic pathway?

- Methodological Answer : Isotopic labeling studies (e.g., -Met) in Arabidopsis thaliana root exudates reveal that azetidine-2-carboxylic acid derivatives act as intermediates. Use LC-HRMS to identify transient intermediates and CRISPR-Cas9 knockout lines of nicotianamine synthase (NAS) to validate enzymatic steps. Contradictions between in vitro and in vivo data (e.g., reaction rates) may arise from compartmentalization or pH-dependent enzyme activity .

Q. What are the challenges in quantifying trace amounts of this compound in complex biological matrices?

- Methodological Answer : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) to enhance sensitivity. Matrix effects from plant tissues (e.g., polyphenols) can suppress ionization; mitigate this via solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges. Calibrate using deuterated internal standards (e.g., -azetidine-2-carboxylic acid) .

Q. How does the compound's stability vary under different experimental conditions?

- Methodological Answer : Stability studies in aqueous buffers (pH 2–9) at 25°C show degradation above pH 7 via ring-opening reactions. For long-term storage, lyophilize the compound and store at -20°C under argon. In organic solvents (e.g., DMSO), avoid repeated freeze-thaw cycles to prevent racemization. Monitor stability via -NMR for 24-hour intervals .

Q. Can this compound serve as a proline analog in protein folding studies?

- Methodological Answer : Yes, its rigid azetidine ring mimics proline’s conformational restrictions. Incorporate it into recombinant proteins via amber codon suppression with pyrrolysyl-tRNA synthetase. Use circular dichroism (CD) spectroscopy to compare α-helix and β-sheet content in modified vs. wild-type proteins. Note that misincorporation rates depend on cellular tRNA pools .

Q. How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect)?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ionic strength, co-solvents). Replicate experiments in phosphate-buffered saline (PBS) with 1% DMSO and compare to Tris-HCl-based systems. Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.